molecular formula C24H30N6O2 B3202038 (4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020503-17-6

(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B3202038
CAS RN: 1020503-17-6
M. Wt: 434.5 g/mol
InChI Key: IKUJTKHKXMUSLP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as a butoxyphenyl group, a pyridazinyl group, a piperazinyl group, and a methanone group. It also includes a 3,5-dimethyl-1H-pyrazol-1-yl group .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Anti-tubercular Potential

Compounds with similar structures have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain . These compounds showed potent anti-tubercular activity as compared to others .

Chemical Properties

The compound has a molecular formula of C36H45N5O and an average mass of 563.775 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 649.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 95.8±3.0 kJ/mol and a flash point of 346.7±31.5 °C .

Physical Properties

The compound has an index of refraction of 1.587, a molar refractivity of 173.0±0.3 cm3, a polar surface area of 54 Å2, and a polarizability of 68.6±0.5 10-24 cm3 . It also has a surface tension of 45.1±3.0 dyne/cm and a molar volume of 514.9±3.0 cm3 .

Biological Properties

The compound has 6 H bond acceptors, 1 H bond donor, 10 freely rotating bonds, and 2 Rule of 5 violations . It has an ACD/LogP of 8.41 and an ACD/LogD (pH 7.4) of 7.70 . The compound also has an ACD/BCF (pH 7.4) of 389288.41 and an ACD/KOC (pH 7.4) of 318624.53 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 3,5-Dimethylpyrazole, a component of the compound, is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities, given that some pyrazole derivatives have shown a wide range of biological activities .

properties

IUPAC Name

(4-butoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-4-5-16-32-21-8-6-20(7-9-21)24(31)29-14-12-28(13-15-29)22-10-11-23(26-25-22)30-19(3)17-18(2)27-30/h6-11,17H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJTKHKXMUSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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(4-butoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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